2,2-Bis(trifluoromethyl)cyclopropan-1-amine
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Overview
Description
2,2-Bis(trifluoromethyl)cyclopropan-1-amine is a cyclopropane-based compound with the molecular formula C5H5F6N and a molecular weight of 193.09 g/mol . This compound is characterized by the presence of two trifluoromethyl groups attached to a cyclopropane ring, which is further bonded to an amine group. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Preparation Methods
2,2-Bis(trifluoromethyl)cyclopropan-1-amine can be synthesized from 4,4,4-trifluoro-3-(trifluoromethyl)-2-butenoic acid ethyl ester . The synthetic route involves the cyclopropanation of the butenoic acid ester, followed by the introduction of the amine group. The reaction conditions typically include the use of strong bases and specific catalysts to facilitate the cyclopropanation process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2,2-Bis(trifluoromethyl)cyclopropan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The amine group in this compound can undergo substitution reactions with various electrophiles. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and electrophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2-Bis(trifluoromethyl)cyclopropan-1-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: It is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Mechanism of Action
The mechanism by which 2,2-Bis(trifluoromethyl)cyclopropan-1-amine exerts its effects involves its interaction with specific molecular targets and pathways. The presence of trifluoromethyl groups enhances its lipophilicity and stability, allowing it to interact with hydrophobic regions of biomolecules. The amine group can form hydrogen bonds and ionic interactions with various targets, influencing their activity and function.
Comparison with Similar Compounds
2,2-Bis(trifluoromethyl)cyclopropan-1-amine can be compared with other similar compounds, such as:
2,3-Bis(trifluoromethyl)cyclopropan-1-amine: This compound has a similar structure but with the trifluoromethyl groups positioned differently on the cyclopropane ring.
Cyclopropanamine derivatives: Other derivatives of cyclopropanamine with different substituents can be compared to highlight the unique properties of this compound. The uniqueness of this compound lies in its specific arrangement of trifluoromethyl groups and the resulting chemical and physical properties.
Properties
IUPAC Name |
2,2-bis(trifluoromethyl)cyclopropan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F6N/c6-4(7,8)3(1-2(3)12)5(9,10)11/h2H,1,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEDXOWDTDDLCQV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(C(F)(F)F)C(F)(F)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F6N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101263541 |
Source
|
Record name | Cyclopropanamine, 2,2-bis(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101263541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1251923-49-5 |
Source
|
Record name | Cyclopropanamine, 2,2-bis(trifluoromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1251923-49-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopropanamine, 2,2-bis(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101263541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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